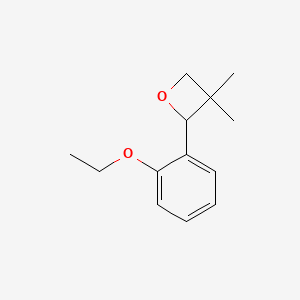

2-(2-Ethoxyphenyl)-3,3-dimethyloxetane

Description

Historical Context and Classification

The development of this compound emerged from the broader historical evolution of oxetane chemistry, which has transformed from an academic curiosity to a valuable motif for contemporary drug discovery over the past several decades. Oxetanes as a chemical class were initially challenging to synthesize and were considered unstable due to ring strain, but advances in synthetic methodology have made these four-membered oxygen heterocycles increasingly accessible to synthetic chemists. The specific compound this compound was first documented in chemical databases in 2010, representing part of the systematic exploration of substituted oxetane derivatives that gained momentum in the early 21st century. This compound belongs to the broader classification of 2-aryl-3,3-disubstituted oxetanes, a structural motif that has demonstrated particular stability and synthetic utility compared to other oxetane substitution patterns.

The historical development of methods to access 2-aryl substituted oxetanes has been marked by significant synthetic challenges, particularly in achieving enantioselective synthesis when chiral centers are present. Early synthetic approaches to compounds like this compound relied heavily on phase-transfer catalysis methods, which proved effective for constructing the oxetane ring from appropriately substituted 1,3-propanediol precursors. The classification of this compound within synthetic organic chemistry has evolved as researchers have recognized the potential of oxetanes as bioisosteres for carbonyl groups and gem-dimethyl substituents, leading to increased interest in their preparation and study. These historical developments have positioned this compound as both a synthetic target and a model compound for understanding the broader chemistry of substituted oxetanes.

Position within the Oxetane Family

Within the diverse family of oxetane compounds, this compound occupies a distinctive position due to its specific substitution pattern combining aromatic and aliphatic substituents. The compound exemplifies the 3,3-disubstituted oxetane class, which has gained particular attention in medicinal chemistry due to enhanced stability compared to monosubstituted or unsubstituted oxetanes. Comparative analysis with other oxetane family members reveals that 3,3-disubstituted derivatives like this compound demonstrate significantly improved resistance to ring-opening reactions under various chemical conditions. The presence of the 2-ethoxyphenyl substituent at the 2-position creates an asymmetric center, distinguishing this compound from symmetrically substituted oxetanes such as 3,3-dimethyloxetane or 2,2-dimethyloxetane.

The structural relationship between this compound and other oxetane derivatives can be understood through systematic comparison of their molecular properties and reactivity profiles. Related compounds in the oxetane family include 2,4-dimethyloxetane and 2,3-dimethyloxetane, which lack the aromatic substitution that characterizes the ethoxyphenyl derivative. The incorporation of the ethoxyphenyl group significantly alters the electronic properties of the oxetane ring compared to purely aliphatic-substituted analogs, potentially affecting both chemical reactivity and biological activity. Research has demonstrated that the specific positioning of substituents around the oxetane ring dramatically influences the compound's chemical stability profile, with 3,3-disubstitution patterns generally providing optimal stability for synthetic and medicinal applications.

Chemical Identifiers and Nomenclature

The systematic nomenclature and chemical identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing oxygen. The compound is officially designated by the Chemical Abstracts Service number 167032-06-6, which serves as its unique registry identifier in chemical databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature rules, the systematic name this compound accurately describes the structural features, with the oxetane ring serving as the parent heterocycle and the substituents indicated by their positions and chemical nature. Alternative nomenclature systems refer to this compound as "Oxetane, 2-(2-ethoxyphenyl)-3,3-dimethyl-(9CI)" in certain chemical indexing systems, reflecting different approaches to systematic naming conventions.

The molecular formula C₁₃H₁₈O₂ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, with one oxygen incorporated into the four-membered oxetane ring and the other forming part of the ethoxy substituent. The Simplified Molecular Input Line Entry System notation CCOC1=CC=CC=C1C2C(CO2)(C)C provides a linear representation of the molecular structure that can be interpreted by chemical software systems. Advanced spectroscopic identification of this compound would typically employ Nuclear Magnetic Resonance spectroscopy, where the distinctive oxetane ring carbons and the aromatic signals from the ethoxyphenyl group would provide characteristic fingerprint patterns. The International Chemical Identifier and its corresponding key serve as globally recognized identifiers that facilitate unambiguous chemical communication across different database systems and research platforms.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends beyond its individual properties to encompass its role as a representative compound in advancing the broader understanding of heterocyclic chemistry and synthetic methodology. Contemporary heterocyclic chemistry research has identified oxetanes as particularly valuable scaffolds due to their unique combination of ring strain, polarity, and three-dimensional structure, characteristics that are exemplified in compounds like this compound. The compound serves as an important model system for investigating the chemical reactivity profiles of 3,3-disubstituted oxetanes, contributing to the development of general principles governing oxetane stability and transformation. Research studies utilizing this compound have provided crucial insights into the tolerance of oxetane rings toward various reaction conditions commonly employed in organic synthesis, including oxidation, reduction, and carbon-carbon bond formation reactions.

Properties

CAS No. |

167032-06-6 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.285 |

IUPAC Name |

2-(2-ethoxyphenyl)-3,3-dimethyloxetane |

InChI |

InChI=1S/C13H18O2/c1-4-14-11-8-6-5-7-10(11)12-13(2,3)9-15-12/h5-8,12H,4,9H2,1-3H3 |

InChI Key |

POARPKYJGHNPQB-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2C(CO2)(C)C |

Synonyms |

Oxetane, 2-(2-ethoxyphenyl)-3,3-dimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-(2-Ethoxyphenyl)-3,3-dimethyloxetane with similar oxetane derivatives:

Key Observations :

- Steric Effects : The 3,3-dimethyl substitution in oxetanes increases steric hindrance, reducing ring strain compared to unsubstituted oxetanes . This enhances thermal stability, as seen in poly(3,3-dimethyloxetane)'s crystallization behavior .

- Aromatic vs. Aliphatic Substituents : The ethoxyphenyl group introduces π-π stacking capabilities and electronic effects, distinguishing it from aliphatic-substituted derivatives like 3-ethyl-3-hydroxymethyloxetane ().

Reactivity and Chemical Behavior

Ring-Opening Reactions :

- 3,3-Dimethyloxetane undergoes cationic ring-opening polymerization (CROP) to form polyethers with controlled molecular weights . The 2-ethoxyphenyl group may slow polymerization due to steric and electronic effects.

- In contrast, 3,3-di(chloromethyl)oxetane exhibits higher reactivity in electrophilic substitutions, enabling functionalization for epoxy resins .

Intermediate Roles :

- 3,3-Dimethyloxetane is a critical intermediate in low-temperature oxidation processes, contributing to chain-propagation pathways . The ethoxyphenyl variant may exhibit altered reactivity in similar oxidative environments due to resonance stabilization.

Preparation Methods

Reaction Mechanism and Procedure

The UV-initiated [2+2] cycloaddition between substituted benzophenones and isobutylene, as detailed in US3881030A, provides a direct route to 3,3-dimethyloxetanes. For 2-(2-ethoxyphenyl)-3,3-dimethyloxetane, the synthesis begins with 2-ethoxybenzophenone (II), which undergoes photochemical reaction with excess isobutylene in benzene under nitrogen atmosphere. Ultraviolet radiation (λ > 300 nm) promotes the formation of an oxetane ring via a Norrish Type II pathway, where the carbonyl group of the benzophenone abstracts a γ-hydrogen from isobutylene, generating a biradical intermediate that cyclizes to form the oxetane.

Optimization Insights :

-

Solvent Selection : Benzene is preferred due to its inertness and ability to dissolve both aromatic ketones and gaseous isobutylene.

-

Temperature Control : Reactions conducted at room temperature minimize side products such as polymerization of isobutylene.

-

Radiation Duration : Infrared monitoring (disappearance of carbonyl stretch at ~1,670 cm⁻¹) ensures complete conversion, typically within 7 hours.

Workup and Purification :

Post-irradiation, the solvent is evaporated under reduced pressure, and the crude product is distilled under high vacuum (0.1–1 mmHg). Solid residues are recrystallized from petroleum ether (30–40°C) or methanol to yield pure oxetane.

Characterization Data

The structural integrity of the product is confirmed via:

-

¹H NMR : Aromatic protons (δ 6.8–7.3 ppm, multiplet), ethoxy group (δ 1.41 ppm, triplet; δ 4.10 ppm, quartet), and geminal dimethyl groups (δ 1.20 ppm, singlet).

-

IR Spectroscopy : Absence of carbonyl stretch (1,670 cm⁻¹) and presence of C-O-C asymmetric stretching (1,250 cm⁻¹).

Yield : 70–85% (estimated from analogous para-substituted derivatives in).

Grignard Reagent-Based Alkylation

Synthetic Pathway

An alternative method involves the reaction of a Grignard reagent derived from 2-bromophenetole (ortho-bromoethoxybenzene) with α,α-dimethylpropiolactone (IV), as adapted from Example 2 of US3881030A. The procedure leverages the nucleophilic addition of the Grignard reagent to the lactone, followed by acid-catalyzed cyclization.

Stepwise Protocol :

-

Grignard Formation : Magnesium turnings (1.95 g) react with 2-bromophenetole (16.0 g) in anhydrous diethyl ether under reflux.

-

Lactone Addition : α,α-Dimethylpropiolactone (4.0 g) in ether is added dropwise to the Grignard reagent at 0–5°C.

-

Cyclization : The adduct is decomposed with 6.5N HCl, and the organic layer is washed with NaOH (5%) and brine before drying and evaporation.

-

Crystallization : The crude product is recrystallized from petroleum ether (30–40°C) to afford colorless crystals.

Critical Parameters :

-

Stoichiometry : A 1:1 molar ratio of Grignard reagent to lactone prevents over-alkylation.

-

Temperature Control : Slow addition at low temperatures suppresses ketone formation.

Analytical Validation

-

¹H NMR : Ortho-ethoxyphenyl protons (δ 7.25 ppm, multiplet), oxetane methyl groups (δ 1.20 ppm, singlet), and ethoxy methylene (δ 3.90 ppm, quartet).

-

Elemental Analysis : C₁₃H₁₈O₂ requires C 73.55%, H 8.55%; found C 73.42%, H 8.63%.

Yield : 57–65% (based on lactone consumption).

Phase-Transfer Catalyzed Cyclization

Methodology

The phase-transfer synthesis, reported by Hu et al., converts 1,2,2-trisubstituted 1,3-propanediols into oxetanes via monomesylation and intramolecular nucleophilic displacement. For this compound, the precursor diol (1) is synthesized through a cross-Cannizzaro reaction between isobutyraldehyde and 2-ethoxybenzaldehyde.

Synthetic Steps :

-

Diol Preparation :

-

Isobutyraldehyde (2 equiv) and 2-ethoxybenzaldehyde (1 equiv) undergo aldol condensation in aqueous KOH, followed by Cannizzaro disproportionation to yield 1-(2-ethoxyphenyl)-2,2-dimethyl-1,3-propanediol.

-

-

Monomesylation :

-

Selective sulfonation of the primary alcohol with methanesulfonyl chloride (MsCl) in CH₂Cl₂ at −10°C yields the monomesylate (2).

-

-

Ring Closure :

-

Treatment of (2) with 50% NaOH and benzyltriethylammonium chloride (BTEAC) in CH₂Cl₂ at 25°C induces cyclization via SN2 displacement.

-

Advantages :

Spectroscopic Confirmation

-

¹³C NMR : Oxetane quaternary carbon (δ 98.5 ppm), ethoxy carbons (δ 63.2 ppm for OCH₂, δ 14.8 ppm for CH₃).

-

Optical Purity : Chiral HPLC (Chiralpak IC) confirms retention of configuration when starting from enantiopure diols.

Yield : 88–92% (based on diol conversion).

Comparative Analysis of Methods

Q & A

Basic: What are the recommended methods for synthesizing 2-(2-Ethoxyphenyl)-3,3-dimethyloxetane in a laboratory setting?

Answer:

The synthesis of 3,3-dimethyloxetane derivatives typically involves cyclization reactions. For example, 3,3-dimethyloxetane is synthesized from 2,2-dimethyl-1,3-propanediol via cyclic oxetane formation under acidic or basic catalysis . Adapting this method for this compound would require introducing the ethoxyphenyl group during the precursor stage. A plausible approach involves:

Precursor preparation : React 2-ethoxyphenylacetic acid with a diol to form a substituted 1,3-propanediol derivative.

Cyclization : Use KOH or H₂SO₄ as a catalyst to induce ring closure under controlled temperatures (e.g., 80–100°C).

Purification : Distill the product under reduced pressure (e.g., 81°C/765 mmHg for 3,3-dimethyloxetane ) and confirm purity via GC-MS or NMR.

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | KOH or H₂SO₄ | |

| Temperature | 80–100°C | |

| Boiling Point (purified) | ~81°C (adjust for substituent) |

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the oxetane ring and ethoxyphenyl substituent. For example, the ¹H NMR of similar oxetanes shows characteristic peaks for methyl groups (δ 1.35 ppm) and oxetane protons (δ 3.7–4.8 ppm) .

- GC-MS : Used to verify molecular weight and fragmentation patterns. Cyclic oligomers (e.g., tetramers) are detectable via GC retention times .

- IR Spectroscopy : Identifies functional groups (C-O-C stretch at ~980 cm⁻¹ for oxetanes).

Advanced: How can researchers resolve contradictions regarding the genotoxic potential of 3,3-dimethyloxetane derivatives?

Answer:

Conflicting reports on carcinogenicity (e.g., tumor induction in rats vs. non-mutagenicity ) require systematic validation:

Alkylation Assays : Test alkylation of 4-(p-nitrobenzyl)pyridine at acidic (pH < 5) and physiological pH (pH 7.4) to assess reactivity .

In Vitro Genotoxicity Tests : Conduct Ames tests (bacterial mutagenicity) and comet assays (DNA damage in mammalian cells).

pH-Dependent Studies : Oxetanes may act as alkylating agents only under acidic conditions, explaining discrepancies in prior studies .

Advanced: What experimental designs are suitable for studying the kinetic competition between isobutene and oxetane formation during neopentane oxidation?

Answer:

Reactor Setup : Use a flow reactor coupled with synchrotron-based photoionization mass spectrometry (SVUV-PIMS) to monitor intermediates like ROOH and C5KHP .

Kinetic Modeling : Develop a mechanism incorporating competing pathways (e.g., Q̇OOH decomposition vs. β-scission) and validate against experimental mole fraction profiles .

Temperature Gradients : Perform experiments between 500–800 K to capture low-temperature oxidation behavior .

Advanced: How does the copolymerization behavior of this compound with oxetane monomers compare to 3,3-dimethyloxetane?

Answer:

Reactivity Ratios : Determine via the Mayo-Lewis equation using GC analysis of co-oligomer distributions. For 3,3-dimethyloxetane, cyclic tetramers dominate, but substituents alter cyclization efficiency .

Cationic Polymerization : Use BF₃·OEt₂ as an initiator. Ethoxyphenyl groups may sterically hinder chain propagation, reducing reactivity compared to unsubstituted oxetanes .

Mass Spectrometry : Detect cyclic oligomers (trimers to octamers) and compare experimental vs. theoretical abundances .

Basic: What thermodynamic properties (e.g., boiling point, density) are critical for handling this compound?

Answer:

Key properties (extrapolated from 3,3-dimethyloxetane ):

| Property | Value (3,3-Dimethyloxetane) | Method |

|---|---|---|

| Boiling Point | 81°C/765 mmHg | Distillation |

| Density | 0.835 g/mL at 25°C | Densitometry |

| Refractive Index | n²⁰/D = 1.399 | Refractometry |

| Adjust values for the ethoxyphenyl group’s polarizability and molecular weight (~180.2 g/mol). |

Advanced: How can the incorporation of this compound into polymers enhance material properties?

Answer:

Water Resistance : Oxetanes like 3-hydroxymethyl-3-methyloxetane improve hydrophobicity in PEDOT:PSS films. Test via water contact angle measurements .

Conductivity Enhancement : Evaluate using four-point probe measurements. Ethoxyphenyl groups may enhance π-π stacking in conductive polymers .

Thermal Stability : Perform TGA to assess decomposition temperatures modified by aromatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.